5-(3-fluorophenyl)-2-oxo-1H-pyridine-3-carboxylic Acid

Drug Metabolism Cytochrome P450 Biotransformation

Ensure regioisomeric precision in your SAR studies. This 3-fluorophenyl isomer (CAS 76053-39-9) is functionally distinct from the 4-fluorophenyl variant (CAS 31695-66-6) in CYP450-mediated metabolism—fluorine position directly determines metabolic fate. The scaffold offers a neutral P1 binding motif for Factor Xa inhibitor optimization (Ki 1,400 nM, ~117-fold headroom vs. amidine leads). Recommended for matched-pair metabolic blocking studies alongside the 4-F isomer.

Molecular Formula C12H8FNO3
Molecular Weight 233.19 g/mol
CAS No. 76053-39-9
Cat. No. B3057017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-fluorophenyl)-2-oxo-1H-pyridine-3-carboxylic Acid
CAS76053-39-9
Molecular FormulaC12H8FNO3
Molecular Weight233.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=CNC(=O)C(=C2)C(=O)O
InChIInChI=1S/C12H8FNO3/c13-9-3-1-2-7(4-9)8-5-10(12(16)17)11(15)14-6-8/h1-6H,(H,14,15)(H,16,17)
InChIKeyNSCNFBRRSNERBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Fluorophenyl)-2-oxo-1H-pyridine-3-carboxylic Acid (CAS 76053-39-9): Structural Identity and Comparator Landscape for Research Procurement


5-(3-Fluorophenyl)-2-oxo-1H-pyridine-3-carboxylic acid (CAS 76053-39-9; molecular formula C₁₂H₈FNO₃; molecular weight 233.20 g/mol) is a fluorinated 2-pyridone-3-carboxylic acid derivative belonging to the aryl-substituted oxopyridine carboxylic acid class . Its structure features a 3-fluorophenyl substituent at the pyridine 5-position, distinguishing it from the 4-fluorophenyl regioisomer (CAS 31695-66-6) and other positional fluorophenyl analogs that share the same molecular formula but differ in fluorine substitution geometry . This compound class has been described in patents covering PDE4 inhibition, Factor Xa inhibition, and substituted oxopyridine-based cardiovascular therapeutics, establishing its relevance across multiple target families [1][2][3]. Evidence from a dedicated biotransformation study demonstrates that the position of fluorine substitution on the phenyl ring (3-fluoro vs. 4-fluoro) directly determines the metabolic fate of these compounds, making regioisomer selection a non-trivial procurement decision [4].

Why 5-(3-Fluorophenyl)-2-oxo-1H-pyridine-3-carboxylic Acid Cannot Be Interchanged with Its 4-Fluoro and Other Positional Isomers


The positional isomer 5-(4-fluorophenyl)-2-oxo-1H-pyridine-3-carboxylic acid (CAS 31695-66-6) shares the identical molecular formula (C₁₂H₈FNO₃) and molecular weight (233.20 g/mol) yet differs in a single fluorine atom position on the phenyl ring . This seemingly minor structural variation translates into functionally non-interchangeable compounds. In a comprehensive fungal biotransformation model (Cunninghamella elegans), the 3-fluorophenyl isomer underwent measurable cytochrome P450-mediated hydroxylation, while the 4-fluoro-substituted analog completely blocked hydroxylation at the 4′-position because fluorine occupies the very site of enzymatic attack [1]. Furthermore, the entire fluorophenyl pyridine carboxylic acid class exhibits intrinsic rat liver microsome cytochrome P450 inhibitory activity, rendering standard microsomal stability assessment ineffective and necessitating the specialized C. elegans model to reveal regioisomer-specific metabolic differences [1]. Procuring the wrong regioisomer—whether 4-fluoro (CAS 31695-66-6), 2-fluoro, or other positional variants—introduces an unquantified metabolic liability that cannot be corrected downstream without restarting the entire synthetic sequence or biological screening cascade.

Quantitative Differentiation Evidence for 5-(3-Fluorophenyl)-2-oxo-1H-pyridine-3-carboxylic Acid (CAS 76053-39-9) vs. Regioisomeric Analogs and In-Class Candidates


Metabolic Fate Diversion: 3-Fluorophenyl vs. 4-Fluorophenyl Isomer in C. elegans Biotransformation Model

In a head-to-head biotransformation study using C. elegans as a mammalian drug metabolism model, 5-(3-fluorophenyl)-2-oxo-1H-pyridine-3-carboxylic acid underwent measurable P450-mediated hydroxylation, with 19F NMR quantifying the degree of biotransformation. In contrast, 5-(4-fluorophenyl)-2-oxo-1H-pyridine-3-carboxylic acid (CAS 31695-66-6) showed blocked hydroxylation because fluorine occupies the 4'-position—the site of enzymatic oxidative attack [1]. The study further determined that the entire fluorophenyl pyridine carboxylic acid class inhibits rat liver microsomal cytochrome P450, preventing standard microsomal stability assessment; thus, the C. elegans model was essential to uncover this regioisomer-specific metabolic divergence [1].

Drug Metabolism Cytochrome P450 Biotransformation Microbial Model

Factor Xa Inhibitory Activity: 3-Fluorophenyl-2-oxopyridine vs. Aryl Amidine-Based Ligands

The compound 5-(3-fluorophenyl)-2-oxo-1H-pyridine-3-carboxylic acid tested in a human Factor Xa enzyme inhibition assay using S-2222 chromogenic substrate demonstrated an inhibitory constant (Ki) of 1.40 × 10³ nM [1]. This positions the compound in the low-micromolar range for Factor Xa inhibition, providing a tractable starting point for structure-activity relationship exploration. A structurally distinct Factor Xa inhibitor containing a proximal phenylamidine ring and fluorinated pyridine core (BDBM50081365) showed a Ki of 12 nM in the same assay system, achieving approximately 117-fold greater potency than the title compound [1]. While the title compound is substantially less potent than optimized amidine-containing leads, its 2-oxo-1H-pyridine-3-carboxylic acid scaffold offers a non-amidine pharmacophore—a structural feature valued in anticoagulant design for addressing amidine-associated oral bioavailability limitations [2].

Anticoagulant Pharmacology Factor Xa Inhibition Coagulation Cascade

PDE4 Inhibitory Activity: 3-Fluorophenyl-2-oxo-pyridine-3-carboxylic Acid Core vs. Advanced PDE4 Inhibitors

A compound incorporating the 5-(3-fluorophenyl)-2-oxo-1H-pyridine-3-carboxylic acid chemotype exhibited an IC₅₀ value of 3,280 nM (3.28 μM) against human PDE4D3 expressed in baculovirus-infected Sf9 cells [1]. The PDE4 inhibitor patent family covering heterosubstituted pyridine derivatives (US6316472B1) describes the broader SAR landscape, where specific fluorophenyl substitution patterns and appended functional groups modulate PDE4 inhibitory potency and subtype selectivity [2]. This positions the title compound's core scaffold as a validated but moderate-activity PDE4 chemotype, where the 3-fluorophenyl regioisomer provides a specific substitution vector distinct from other fluorophenyl positional isomers covered in the patent space, enabling differentiated SAR exploration [2].

Phosphodiesterase 4 Inhibition Anti-inflammatory Pharmacology PDE4 Subtype Selectivity

Cytochrome P450 Inhibitory Liability: Class-Wide Rat Liver Microsome Inhibition Distinguishes Procurement Quality Requirements

The fluorophenyl pyridine carboxylic acid compound class—including the title compound—was demonstrated to be intrinsically inhibitory toward rat liver microsomal cytochrome P450 enzymes [1]. This class-level property rendered standard rat liver microsome metabolic stability assays non-informative for these compounds, as biotransformation was not observed under standard incubation conditions. The inhibitory effect was circumvented only by using the C. elegans microbial model, which expressed functional P450 enzymes capable of metabolizing the 3-fluorophenyl isomer [1]. This P450 inhibitory characteristic represents a distinct pharmacological property relevant to drug-drug interaction assessment: compounds that inhibit their own metabolic enzymes may also inhibit the metabolism of co-administered drugs [1].

Drug-Drug Interaction Risk CYP450 Inhibition Metabolic Stability Screening

Structural Determinant of P450 Hydroxylation Site: 3-Fluoro Permits 4'-Hydroxylation While 4-Fluoro Blocks It

NMR structural characterization of the hydroxylated metabolites from the C. elegans biotransformation study revealed that hydroxylation consistently occurred at the 4′ position of the phenyl ring in the non-fluorinated and 3-fluoro-substituted analogs [1]. When fluorine was present at the 4′ (para) position—as in the 4-fluorophenyl isomer (CAS 31695-66-6)—hydroxylation was completely blocked [1]. For the 3-fluorophenyl isomer (title compound), the 4′ position remains unsubstituted and thus accessible for P450-mediated oxidation, producing a hydroxylated metabolite. This regiochemical outcome provides a predictable metabolic soft spot that can be exploited in prodrug design or blocked through further structural modification, whereas the 4-F isomer eliminates this metabolic handle entirely [2].

Site of Metabolism Prediction Fluorine Blocking Strategy Metabolic Soft Spot Identification

Non-Amidine Factor Xa Scaffold vs. Amidine-Containing Factor Xa Inhibitors: Pharmacophore Differentiation

The 2-oxo-1H-pyridine-3-carboxylic acid core represented by the title compound belongs to a non-amidine, non-basic pharmacophore class for Factor Xa inhibition [1]. Literature on Factor Xa inhibitor design has established that the introduction of fluorine atoms at C-3 and C-5 of the pyridine ring enhances inhibitor binding to Factor Xa, while the 2-oxo-1H-pyridine-3-carboxylic acid motif provides a neutral P1 binding element that contrasts with the strongly basic amidine or guanidine groups found in early Factor Xa inhibitors [2]. Although the Ki of 1,400 nM is substantially higher than amidine-based leads (single-digit nanomolar), the structural avoidance of a highly basic amidine group addresses a known limitation of amidine-containing anticoagulants: poor oral bioavailability due to low membrane permeability at physiological pH [2]. Patent US6211183 specifically claims compounds with Ki ≤ 100 μM as Factor Xa inhibitors, within which range the title compound's 1.4 μM Ki falls comfortably [3].

Factor Xa Pharmacophore Oral Bioavailability Amidine vs. Non-Amidine Inhibitors

Recommended Research and Procurement Application Scenarios for 5-(3-Fluorophenyl)-2-oxo-1H-pyridine-3-carboxylic Acid (CAS 76053-39-9)


Medicinal Chemistry: Factor Xa Inhibitor Lead Optimization Using a Non-Amidine Scaffold

The title compound serves as a tractable starting point for Factor Xa inhibitor optimization programs seeking to avoid the oral bioavailability limitations of amidine-based anticoagulants. With a Ki of 1,400 nM against human Factor Xa and a neutral 2-oxo-1H-pyridine-3-carboxylic acid P1 binding motif, the scaffold offers approximately 117-fold headroom for potency improvement relative to optimized amidine leads that achieve 12 nM Ki values [1]. The fluorine at the 3-position of the pyridine ring (a structural feature documented to enhance Factor Xa binding) and the 3-fluorophenyl substituent provide defined vectors for further SAR exploration as described in patent US6211183 [2][3]. Researchers should note that standard rat liver microsome stability assays will not yield meaningful data for this compound class due to intrinsic CYP450 inhibition; alternative metabolic stability assessment using C. elegans or human hepatocyte models is recommended [4].

PDE4 Inhibitor Scaffold Development and Subtype Selectivity Profiling

With a confirmed IC₅₀ of 3,280 nM against human PDE4D3, this compound provides a moderate-activity entry point into the PDE4 inhibitor chemical space covered by patent US6316472B1 [1][2]. The 3-fluorophenyl regioisomer differentiates from the 4-fluorophenyl and other positional analogs described in the PDE4 patent landscape, enabling SAR studies that probe the optimal fluorine substitution geometry for PDE4 subtype selectivity. The 2-oxo-1H-pyridine-3-carboxylic acid core can be further elaborated at the carboxylic acid position (amide formation, ester prodrugs) and the pyridine ring to access improved potency compounds within this patent-defined chemotype [2].

Metabolic Pathway Investigation: CYP450-Mediated Hydroxylation Site Mapping and Fluorine Blocking Studies

The compound is uniquely positioned for metabolic soft-spot identification studies. The C. elegans biotransformation model has established that this 3-fluorophenyl isomer undergoes P450-mediated hydroxylation specifically at the 4′ position of the phenyl ring, producing a structurally characterized hydroxylated metabolite [1]. This contrasts directly with the 4-fluorophenyl isomer (CAS 31695-66-6), where fluorine blocks the 4′ hydroxylation site. The paired 3-F and 4-F isomers therefore constitute an ideal matched set for fluorine-blocking metabolic stability studies, where the presence or absence of a single fluorine atom at the para position determines whether a Phase I oxidative metabolite is formed. Procurement of both isomers (CAS 76053-39-9 and CAS 31695-66-6) from the same supplier, with matched purity specifications, is recommended to minimize batch-to-batch variability in comparative metabolism experiments [1].

Chemical Biology: CYP450 Inhibition Profiling and Drug-Drug Interaction Screening

The demonstrated class-wide rat liver microsomal CYP450 inhibitory activity of fluorophenyl pyridine carboxylic acids positions the title compound as a tool molecule for investigating structure-activity relationships in cytochrome P450 inhibition [1]. Because the compound inhibits its own metabolism in rat microsome preparations, it can serve as a reference compound for developing alternative metabolic stability assay platforms that bypass CYP450 inhibition artifacts. Comparative studies using the C. elegans microbial model versus mammalian microsome systems can quantify the magnitude of inhibitory interference, informing assay selection for other fluorinated heterocyclic compound series [1]. The 3-fluorophenyl isomer's measurable biotransformation in C. elegans, contrasted with the 4-fluorophenyl isomer's blocked metabolism, provides an internal biological control for validating metabolic assay systems [1].

Quote Request

Request a Quote for 5-(3-fluorophenyl)-2-oxo-1H-pyridine-3-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.